molecular formula C16H15NO3 B061227 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one CAS No. 194234-97-4

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Cat. No.: B061227
CAS No.: 194234-97-4
M. Wt: 269.29 g/mol
InChI Key: FTOHXQPVCMMHRO-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a phenyl group attached to the azetidinone ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate β-lactam precursors. The reaction typically involves the following steps:

    Preparation of β-lactam precursor: The β-lactam precursor can be synthesized by the condensation of an appropriate amine with a β-keto ester or β-keto amide.

    Cyclization: The β-lactam precursor undergoes cyclization under acidic or basic conditions to form the azetidinone ring. Common reagents used for cyclization include strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Functionalization: The hydroxy and methoxyphenyl groups can be introduced through subsequent functionalization reactions, such as hydroxylation and methylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted azetidinones with various functional groups

Scientific Research Applications

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: It may inhibit enzymes involved in critical biological processes, leading to the disruption of cellular functions.

    Bind to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Interfere with DNA/RNA: It may interact with DNA or RNA, affecting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-(4-hydroxyphenyl)-4-phenylazetidin-2-one
  • 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one
  • 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-chlorophenyl)azetidin-2-one

Uniqueness

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is unique due to the presence of both a hydroxy group and a methoxyphenyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOHXQPVCMMHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332851
Record name 3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146924-94-9
Record name 3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
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Reactant of Route 6
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